XLogP Shift Driven by 3,5-Dimethyl Substitution on the Pyrazole Ring Relative to the Des-Methyl Analog
The target compound bears 3,5-dimethyl groups on the pyrazole ring, whereas methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate (CAS 1005669-96-4) lacks these methyl substituents. This structural difference increases the computed XLogP3-AA from an estimated ~0.4–0.6 (des-methyl analog) to 1.2 for the target compound [1]. The increased lipophilicity alters reverse-phase chromatographic retention and may influence membrane permeability in cell-based assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 [1] |
| Comparator Or Baseline | Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate (CAS 1005669-96-4): XLogP3-AA estimated ~0.4–0.6 (based on 3,5-des-methyl scaffold; exact PubChem value not independently retrieved for this analysis) |
| Quantified Difference | ΔXLogP ≈ +0.6 to +0.8 log units (estimated class-level increment per twin methyl addition) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 |
Why This Matters
The higher lipophilicity of the 3,5-dimethylated compound may be advantageous for applications requiring enhanced membrane partitioning or altered metabolic stability profiles compared to the des-methyl congener.
- [1] PubChem. Computed XLogP3-AA values for methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate (CID 17024839) and structurally related nitropyrazole esters. National Center for Biotechnology Information (2026). View Source
